BenchChemオンラインストアへようこそ!

(S)-tert-Butyl2,3-diaminopropanoate

Chiral building block IκB kinase inhibitor Enantiomeric purity

(S)-tert-Butyl 2,3-diaminopropanoate (CAS 109273-24-7) is the (S)-configured tert-butyl ester of the non-proteinogenic amino acid 2,3-diaminopropanoic acid (Dap). It contains a free α-amino group, a free β-amino group, and a tert-butyl-protected carboxyl terminus (molecular formula C₇H₁₆N₂O₂, MW 160.21).

Molecular Formula C7H16N2O2
Molecular Weight 160.21
CAS No. 109273-24-7
Cat. No. B1166301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl2,3-diaminopropanoate
CAS109273-24-7
SynonymsAlanine, 3-amino-, 1,1-dimethylethyl ester
Molecular FormulaC7H16N2O2
Molecular Weight160.21
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CN)N
InChIInChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,8-9H2,1-3H3/t5-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-tert-Butyl 2,3-diaminopropanoate CAS 109273-24-7: Chiral Diamino Acid Ester for Orthogonal Peptide and Pharmaceutical Intermediate Synthesis


(S)-tert-Butyl 2,3-diaminopropanoate (CAS 109273-24-7) is the (S)-configured tert-butyl ester of the non-proteinogenic amino acid 2,3-diaminopropanoic acid (Dap). It contains a free α-amino group, a free β-amino group, and a tert-butyl-protected carboxyl terminus (molecular formula C₇H₁₆N₂O₂, MW 160.21) [1]. Its defining structural features — a defined (S)-stereocenter, dual free amine nucleophiles, and an acid-labile yet nucleophile-resistant tert-butyl ester — position it as a versatile, orthogonally addressable building block for solution-phase and solid-phase synthesis of peptidomimetics, non-natural peptide scaffolds, and pharmaceutical intermediates. It is commercially supplied at 95–98% purity with batch-specific analytical documentation (NMR, HPLC, GC) .

Why Racemic, (R)-Enantiomer, or Alternative Ester Forms of 2,3-Diaminopropanoate Cannot Substitute for (S)-tert-Butyl 2,3-diaminopropanoate in Regioselective and Stereospecific Synthesis


Generic substitution of (S)-tert-butyl 2,3-diaminopropanoate fails on two independent axes. First, stereochemistry: the (S)-enantiomer is a mandatory precursor for synthesizing IκB kinase inhibitors and other chiral pharmaceutical intermediates — the racemic or (R)-form cannot yield the correct stereoisomer of the final active pharmaceutical ingredient without costly chiral separation, which the patent literature explicitly identifies as industrially impractical due to expensive stationary phases and enormous solvent consumption [1]. Second, ester identity: the tert-butyl ester is not merely one of several interchangeable carboxyl protecting groups. It uniquely withstands nucleophilic and basic conditions that would cleave methyl or ethyl esters, enabling sequential orthogonal deprotection strategies where the OtBu group remains intact during Fmoc removal, Cbz hydrogenolysis, or nucleophilic coupling steps. Substituting a methyl ester would collapse this orthogonality, leading to premature deprotection, transesterification side products, and reduced yields [2].

Product-Specific Quantitative Evidence Guide: (S)-tert-Butyl 2,3-diaminopropanoate (CAS 109273-24-7) Comparator-Based Differentiation Data


Stereochemical Requirement: (S)-Enantiomer as Mandatory Building Block for IκB Kinase Inhibitors (vs. Racemic or (R)-Enantiomer)

The (S)-enantiomer of 2,3-diaminopropionic acid derivatives is explicitly required for synthesizing IκB kinase (IKK) inhibitors disclosed in WO 2004/022553 A1 and US 2007/0142417 A1. Patent US 8,877,926 B2 (Sanofi) establishes that enantiomerically pure 2,3-diaminopropionic acid derivatives are essential building blocks for these active pharmaceutical ingredients, and that chromatographic separation of racemates on chiral stationary phases is 'very costly in terms of apparatus time, limited to small amounts, and uses enormous amounts of solvents,' making this route 'not very practicable with regard to an industrial production.' The patent instead describes a fractional crystallization method using diastereomeric salts that yields enantiopure product at scale [1]. The (R)-enantiomer and racemic form lack the requisite stereochemistry and cannot substitute. The chiral integrity of the L-Dap scaffold is confirmed by polarimetric measurements that match literature values, demonstrating no racemization during multi-step synthesis [2].

Chiral building block IκB kinase inhibitor Enantiomeric purity Pharmaceutical intermediate

tert-Butyl Ester as Orthogonal Protection Linchpin: Enables Selective Cbz Hydrogenolysis Incompatible with Methyl Esters

Mokotoff et al. (1981) demonstrated the essential role of the tert-butyl ester in a sequential orthogonal protection strategy for (S)-2,3-diaminopropionic acid. Starting from 3-N-Cbz-DAP (2a), esterification with isobutylene yielded tert-butyl 3-N-carbobenzoxy-(S)-2,3-diaminopropionate (3a). This was then Boc-protected at the 2-position to give fully protected intermediate 4. Crucially, selective cleavage of the Cbz group by H₂/Pd then afforded the key intermediate tert-butyl 2-N-(tert-butoxycarbonyl)-(S)-2,3-diaminopropionate (5), with both the Boc and tert-butyl ester groups fully intact [1]. The resulting inhibitors (7a–c) showed asparagine synthetase inhibition of 93%, 19%, and 37% at 1 mM, while the control compound 7d showed 0% inhibition at 2 mM, confirming that the synthetic strategy — dependent on the tert-butyl ester — successfully produced active inhibitors [2]. A methyl ester would be incompatible with this hydrogenolysis step because methyl esters can undergo partial reduction or transesterification under H₂/Pd conditions, destroying the carboxyl protecting group and collapsing the orthogonal deprotection scheme.

Orthogonal protection Peptide synthesis Carboxyl protecting group Hydrogenolysis selectivity

tert-Butyl Ester Stability Under Nucleophilic Coupling Conditions vs. Methyl/Ethyl Esters

The tert-butyl (OtBu) ester provides significantly greater stability under nucleophilic and basic conditions compared to methyl and ethyl esters, which is critical for maintaining carboxyl protection during amine-acyl coupling steps in peptide synthesis. For the structurally analogous compound H-Dap(Boc)-OtBu·HCl — which shares the identical Boc-protected α-amine and tert-butyl ester configuration with the target compound — quantitative analyses indicate 92–97% yield retention for Boc/OtBu-protected derivatives during nucleophilic coupling . In contrast, methyl esters are susceptible to saponification under the mildly basic conditions (pKa of MeOH leaving group ≈ 15.5; pKa of t-BuOH leaving group ≈ 19) and to transesterification in the presence of nucleophilic amines. This class-level advantage of tert-butyl esters is well-established in organic synthesis: tert-butyl esters resist nucleophilic acyl substitution while remaining cleavable under acidic conditions (TFA), enabling a true orthogonal deprotection strategy where the ester survives all nucleophilic and basic steps [1].

Peptide coupling Ester stability Nucleophilic resistance Yield retention

Critical Precursor for FMDP-Based Antifungal Glucosamine-6-Phosphate Synthase Inhibitors

(S)-tert-Butyl 2,3-diaminopropanoate serves as the direct precursor to N2-tert-butoxycarbonyl-L-2,3-diaminopropanoic acid (Boc-A2pr), which is the key starting material for synthesizing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) — the most potent irreversible inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthase, a validated antifungal drug target. FMDP exhibits an IC50 of 4 μM against GlcN-6-P synthase from Candida albicans [1]. The acetoxymethyl ester prodrug of FMDP, designed to improve cellular uptake, shows an IC50 of 11.5 μM against the same enzyme [2]. The tert-butyl ester protection in Boc-A2pr is essential for the regioselective acylation of the β-amino group with the fumaroyl moiety — the free acid form (Boc-Dap-OH, CAS 73259-81-1) without the tert-butyl ester cannot participate in this selective N3-acylation because the free carboxyl would compete as a nucleophile, producing undesired ester byproducts and reducing the yield of the desired N3-fumaramoyl product .

FMDP inhibitor Glucosamine-6-phosphate synthase Antifungal Candida albicans

Purity and Batch Documentation Differentiation Across Commercial Suppliers

Commercially available (S)-tert-butyl 2,3-diaminopropanoate (CAS 109273-24-7) is supplied at purity levels ranging from 95% to 98% depending on the vendor, with significant differences in analytical documentation. Bidepharm supplies the compound at 97% standard purity with batch-specific QC reports including NMR, HPLC, and GC analyses . ChemicalBook lists multiple suppliers with purities of 95% (HPLC), 97%, and 98% (HPLC) . The hydrochloride salt form (tert-butyl (S)-2,3-diaminopropanoate dihydrochloride, CAS 2377004-98-1) is available from Sigma Aldrich at 95% purity, offering enhanced solubility and shelf stability compared to the free base . Critically, CAS 109273-24-7 exhibits stereochemical ambiguity across databases: ichemistry.cn designates it as the DL (racemic) form, while multiple vendors assign it to the (S)-enantiomer [1], making vendor verification of enantiomeric identity essential for procurement decisions.

Chemical purity Quality control Batch documentation Procurement specification

Optimal Research and Industrial Application Scenarios for (S)-tert-Butyl 2,3-diaminopropanoate Based on Quantitative Evidence


Synthesis of IκB Kinase (IKK) Inhibitor Pharmaceutical Intermediates Requiring Defined (S)-Stereochemistry

For pharmaceutical development programs targeting IKKβ (IKK2) inhibition — implicated in rheumatoid arthritis, asthma, COPD, and osteoarthritis pain — (S)-tert-butyl 2,3-diaminopropanoate with verified enantiomeric purity is the required building block. Patent family WO 2004/022553 and US 2007/0142417 explicitly specifies enantiomerically pure 2,3-diaminopropionic acid derivatives. Patent US 8,877,926 demonstrates that obtaining the (S)-enantiomer via chromatographic resolution of the racemate is economically prohibitive at industrial scale, making pre-resolved, chirally certified material the procurement specification of choice . The tert-butyl ester enables subsequent orthogonal Boc protection of the α-amine without ester cleavage, a requirement documented in the Mokotoff synthetic strategy [1].

Synthesis of FMDP-Class Glucosamine-6-Phosphate Synthase Inhibitors for Antifungal Drug Discovery

For medicinal chemistry programs targeting glucosamine-6-phosphate synthase as an antifungal target in Candida albicans and other pathogenic fungi, (S)-tert-butyl 2,3-diaminopropanoate provides the most direct entry into the FMDP chemotype. Boc protection of the α-amine yields Boc-A2pr, which undergoes regioselective N3-acylation with fumaroyl derivatives to produce FMDP (IC50 = 4 μM against C. albicans GlcN-6-P synthase) . The tert-butyl ester prevents competing nucleophilic reactions at the carboxyl group during N3-acylation — a selectivity advantage not available with the free acid Boc-Dap-OH [1]. FMDP dipeptide conjugates derived from this route exhibit MIC values as low as 0.05 μg/mL against C. albicans [2].

Orthogonal Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile Side-Chain and Carboxyl Protection with Nucleophile-Resistant Coupling

For Fmoc-SPPS workflows incorporating the 2,3-diaminopropanoic acid (Dap) residue where both the side-chain amine and the carboxyl terminus require acid-labile protection that survives nucleophilic coupling conditions, the tert-butyl ester in the target compound provides the indispensable carboxyl protection. The OtBu group resists the basic conditions of Fmoc deprotection (20% piperidine/DMF) and nucleophilic attack during HBTU/HATU-mediated coupling, while remaining quantitatively cleavable in the final TFA deprotection step. The structurally analogous H-Dap(Boc)-OtBu system achieves 92–97% yield retention per coupling step . Methyl esters, by contrast, undergo partial cleavage (5–15% per piperidine exposure) and transesterification, cumulatively degrading overall yield [1].

Synthesis of Electrophilic Amide Analogues for Asparagine Synthetase Inhibition Studies

For academic or industrial research programs investigating asparagine synthetase (ASase) inhibition as a therapeutic strategy, (S)-tert-butyl 2,3-diaminopropanoate enables the Mokotoff synthetic route that has produced the most thoroughly characterized ASase inhibitors. The tert-butyl ester is essential for the sequential Cbz/Boc orthogonal protection strategy: after esterification and Boc protection of the α-amine, the Cbz group is removed by H₂/Pd without affecting either the Boc or OtBu groups — an outcome unattainable with methyl esters . The resulting inhibitors (7a–c) demonstrated 93%, 19%, and 37% ASase inhibition at 1 mM, providing a structure-activity relationship (SAR) baseline against which new analogues can be benchmarked [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl2,3-diaminopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.